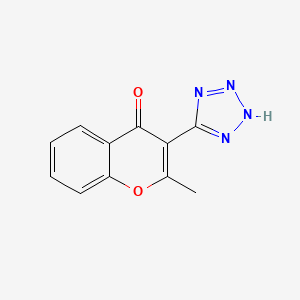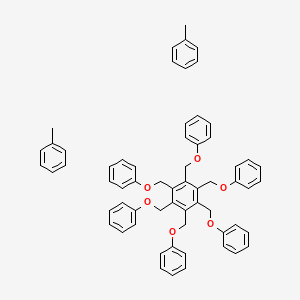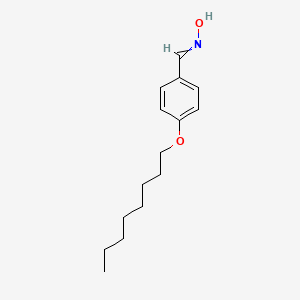![molecular formula C20H18 B14596484 2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene CAS No. 59252-60-7](/img/structure/B14596484.png)
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene is a unique organic compound characterized by its bicyclic structure, which includes two phenyl groups attached at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its distinctive structural and reactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene typically involves multiple steps. One common method starts with the preparation of a precursor compound, which is then subjected to a series of reactions to form the desired bicyclic structure. For example, the compound can be synthesized in four steps from a simpler bicyclic precursor .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the bicyclic structure .
Wissenschaftliche Forschungsanwendungen
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactivity of bicyclic systems.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which 2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene exerts its effects involves interactions with molecular targets and pathways. For instance, its reactivity can be attributed to the strain in its bicyclic structure, which makes it more susceptible to certain reactions. The phenyl groups also play a role in stabilizing intermediates during these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octa-2,6-diene: Lacks the phenyl groups, making it less reactive.
2,4-Diphenylbicyclo[2.2.2]octa-2,5-diene: Has a different bicyclic structure, leading to different reactivity and properties.
Uniqueness
2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene is unique due to its specific bicyclic structure with phenyl groups at the 2 and 4 positions. This configuration imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
59252-60-7 |
|---|---|
Molekularformel |
C20H18 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
2,4-diphenylbicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C20H18/c1-3-7-15(8-4-1)19-14-20(16-9-5-2-6-10-16)18-12-11-17(19)13-18/h1-12,14,17-19H,13H2 |
InChI-Schlüssel |
WUARONZVIPZTAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(=CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


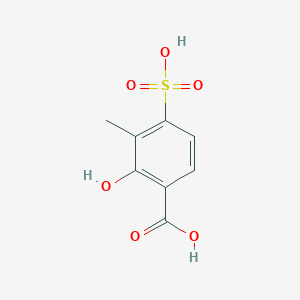
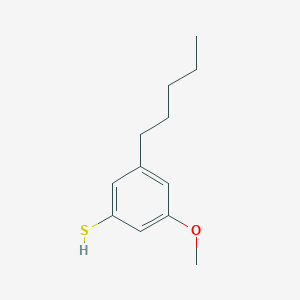
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
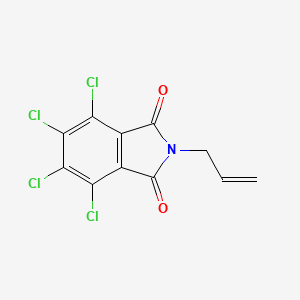

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

